Methyl 4-pivalamidobenzofuran-2-carboxylate
Description
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 4-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)14(18)16-10-6-5-7-11-9(10)8-12(20-11)13(17)19-4/h5-8H,1-4H3,(H,16,18) |
InChI Key |
SGPQCILCAVDSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C=C(OC2=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Resorcinol Derivative Cyclization
A resorcinol-based strategy, as demonstrated in the synthesis of analogous benzofuran compounds, involves selective alkylation and cyclization. For example, 5-bromo-2,4-dihydroxybenzoic acid undergoes Fischer esterification to form methyl 5-bromo-2,4-dihydroxybenzoate. Selective alkylation at the 4-position using 2-bromoacetaldehyde diethyl acetal in the presence of potassium carbonate yields a diethyl acetal intermediate. Subsequent exposure to Amberlyst-15 in toluene facilitates cyclization via acid-catalyzed ether cleavage, forming the benzofuran core.
Key Reaction Conditions:
-
Temperature: 100°C for alkylation
-
Catalyst: Amberlyst-15 for cyclization
-
Solvent: Toluene
Aromatization of Oxygenated Intermediates
An alternative route from Patent US20090131688A1 involves a five-step sequence starting from 4-hydroxyindanone:
-
Silylation : Protection of the ketone as a silyl enol ether using hexamethyldisilazane (HMDS).
-
Ozonolysis : Cleavage of the silylated enol ether to generate a diketone intermediate.
-
Oxidation : Conversion of the diketone to a diacid using Jones reagent.
-
Esterification : Treatment with methanol under acidic conditions to form the methyl ester.
-
Aromatization : Dehydration using sulfuric acid to yield methyl 4-benzofuran-carboxylate.
While this method targets a simpler benzofuran ester, modifying Step 4 to introduce a pivalamide group at the 4-position could adapt it for the target compound.
Introduction of the Pivalamide Functional Group
The pivalamide (-NHC(O)C(CH₃)₃) group is introduced via amide coupling or sequential nitration-reduction-acylation .
Direct Amidation of 4-Aminobenzofuran Intermediate
A plausible pathway involves synthesizing 4-aminobenzofuran-2-carboxylate followed by reaction with pivaloyl chloride.
Step 1: Nitration
Electrophilic nitration at the 4-position of methyl benzofuran-2-carboxylate using nitric acid in sulfuric acid generates the nitro derivative.
Step 2: Reduction
Catalytic hydrogenation (H₂, Pd/C) or use of stannous chloride reduces the nitro group to an amine, yielding methyl 4-aminobenzofuran-2-carboxylate.
Step 3: Acylation
Reaction with pivaloyl chloride in dichloromethane, catalyzed by triethylamine, forms the pivalamide.
Example Conditions:
-
Solvent: Dichloromethane
-
Base: Triethylamine (2 equiv)
-
Temperature: 0°C to room temperature
In Situ Protection During Benzofuran Formation
The PMC article describes a method where the amine group is introduced early in the synthesis. Starting with methyl 4-amino-2-methoxybenzoate, selective iodination and Suzuki coupling install substituents before cyclization. Adapting this approach, pivalamide could be introduced prior to benzofuran ring closure, though steric effects may necessitate optimized conditions.
Esterification and Functional Group Interconversion
The methyl ester at the 2-position is typically introduced via Fischer esterification or transesterification.
Fischer Esterification
Heating the carboxylic acid with excess methanol and sulfuric acid provides the methyl ester. For example, 4-pivalamidobenzofuran-2-carboxylic acid refluxed in methanol with H₂SO₄ yields the target compound.
Optimization Note:
-
Prolonged heating may degrade the pivalamide group; reaction monitoring via TLC or HPLC is advised.
Orthoester-Based Transesterification
Using trimethyl orthoacetate under acidic conditions can esterify the carboxylic acid without exposing the pivalamide to strong acids.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Purification Challenges
Byproduct Formation
Patent US20090131688A1 highlights isomer formation during Claisen rearrangements, which complicates purification. For this compound, potential byproducts include:
-
6-Pivalamidobenzofuran isomer : Arising from incorrect regioselectivity during nitration or cyclization.
-
Ester hydrolysis products : Due to incomplete reaction quenching.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-pivalamidobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 4-pivalamidobenzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological targets and its potential as a lead compound for drug development.
Medicine: Research explores its potential therapeutic applications, such as anti-tumor, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of Methyl 4-pivalamidobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues in the Benzofuran Family
The following table compares methyl 4-pivalamidobenzofuran-2-carboxylate with structurally related benzofuran derivatives (data sourced from Suzhou Rovathin’s catalog ):
| Compound Name | CAS Number | Functional Groups | Purity | Key Structural Differences |
|---|---|---|---|---|
| This compound | 503620-98-2 | Pivalamido (4-position), methyl ester (2) | 95% | Reference compound; bulky pivalamido enhances stability |
| tert-Butyl 2-formylbenzofuran-4-ylcarbamate | 503621-02-1 | Formyl (2), tert-butyl carbamate (4) | 95% | Formyl group increases reactivity; carbamate less stable |
| 4-Amino-2-benzofuranmethanol | 503621-00-9 | Amino (4), hydroxymethyl (2) | 95% | Polar hydroxymethyl and amino groups improve solubility |
| tert-Butyl 2-(hydroxymethyl)benzofuran-4-ylcarbamate | 503621-01-0 | Hydroxymethyl (2), tert-butyl carbamate (4) | 95% | Hydroxymethyl enables further functionalization |
Key Findings :
- Steric Effects: The pivalamido group in the target compound offers superior steric protection compared to tert-butyl carbamate or amino groups in analogues, reducing susceptibility to enzymatic degradation .
- Reactivity : Compounds with formyl (W45371) or hydroxymethyl (W45373, W45372) groups are more reactive toward nucleophilic substitutions or oxidations, whereas the methyl ester in the target compound favors hydrolysis under basic conditions .
- Applications: The target compound is preferred in stability-critical applications (e.g., prodrug design), while analogues with polar groups (e.g., 4-amino-2-benzofuranmethanol) are suited for aqueous-phase reactions .
Comparison with Heterocyclic Esters: Thiophene Derivatives
Methyl 3-amino-4-methylthiophene-2-carboxylate (GEO Organics, 2021) shares functional similarities with the target compound but differs in core heterocycle (thiophene vs. benzofuran):
Key Differences :
- Aromatic Stability : Thiophene’s sulfur atom provides greater aromatic stability compared to benzofuran’s oxygen, influencing ring-opening reactivity .
- Synthetic Utility: The amino group in the thiophene derivative facilitates coupling reactions, whereas the pivalamido group in the benzofuran compound is more suited for steric shielding .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-pivalamidobenzofuran-2-carboxylate, and how are key intermediates characterized?
- Methodological Answer : The compound is typically synthesized via a multi-step protocol:
Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated esters under acidic conditions (e.g., H₂SO₄ catalysis) .
Amidation at the 4-Position : Reacting the benzofuran intermediate with pivaloyl chloride in anhydrous dichloromethane, using triethylamine as a base .
Esterification : Methylation of the carboxylic acid group using dimethyl sulfate or iodomethane in the presence of K₂CO₃ .
- Characterization : Intermediate purity is assessed via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient). Final product confirmation uses -NMR (amide proton at δ 8.2–8.5 ppm) and IR (C=O stretches at ~1700 cm⁻¹) .
Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
- Structure Solution : SHELXT for initial phase determination via dual-space algorithms .
- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters. Hydrogen bonding networks are validated using Mercury CSD’s "Packing Similarity" tool to compare with known benzofuran derivatives .
- Visualization : ORTEP-3 for thermal ellipsoid diagrams and Mercury CSD for void analysis (critical for assessing crystallinity and stability) .
Advanced Research Questions
Q. How can synthetic yields be optimized when introducing sterically hindered groups like pivalamide at the 4-position?
- Methodological Answer :
- Solvent Selection : Use DMF or DMSO to solubilize bulky intermediates, ensuring complete reaction .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation by activating pivaloyl chloride .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., ester hydrolysis) .
- Workup : Purify via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) to separate unreacted starting materials.
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical stability?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s methodology to classify hydrogen bonds (e.g., for dimeric motifs). For example, the pivalamide N-H often forms interactions with adjacent ester groups, creating a 2D sheet .
- Stability Correlation : Compare melting points (DSC data) with hydrogen-bond density. Higher motif complexity (e.g., rings) correlates with increased thermal stability .
Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results (e.g., unexpected tautomerism)?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature -NMR to detect tautomeric equilibria (e.g., keto-enol shifts) .
- DFT Calculations : Optimize molecular geometries using Gaussian09 at the B3LYP/6-31G* level. Compare computed IR/Raman spectra with experimental data .
- Powder XRD : Validate bulk crystallinity if single-crystal data suggests polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
